molecular formula C4H8Cl2N2S B1449106 4-Methyl-1,3-thiazol-5-amine dihydrochloride CAS No. 1797246-54-8

4-Methyl-1,3-thiazol-5-amine dihydrochloride

Cat. No. B1449106
M. Wt: 187.09 g/mol
InChI Key: PIJRBGKTDGDATP-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C4H6N2S . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1,3-thiazol-5-amine dihydrochloride consists of a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Derivative Formation

    Research has demonstrated various methods for the synthesis of thiazole derivatives, including "4-Methyl-1,3-thiazol-5-amine dihydrochloride." These compounds serve as precursors for further chemical modifications, leading to the formation of diverse classes of compounds such as [1,3]thiazolo[4,5-b]pyridines and [1,3]thiazolo[4,5-d][1,2,3]triazines via reactions like the Friedlander synthesis (Thomae et al., 2008).

  • Molecular and Electronic Structure Investigations

    Studies have also explored the molecular and electronic structures of thiazole derivatives. For example, the molecular geometry, vibrational frequencies, and electronic properties of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine have been characterized using various spectroscopic methods and computational analyses (Özdemir et al., 2009).

Biological Activities and Applications

  • Antibacterial Activity

    Some thiazole derivatives have been synthesized and evaluated for their antibacterial properties. For instance, a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines demonstrated potential as antibacterial agents (Etemadi et al., 2016).

  • Antimicrobial and Antiproliferative Properties

    Schiff bases derived from 1,3,4-thiadiazole compounds have been shown to possess both antimicrobial and antiproliferative properties, indicating their potential in developing new therapeutic agents (Gür et al., 2020).

Chemical Properties and Reactivity

  • Reactivity and Functionalization

    The reactivity of thiazole derivatives allows for their functionalization and the formation of compounds with varied biological activities. The synthesis and characterization of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, for example, have explored their role as direct 5-lipoxygenase inhibitors, highlighting the therapeutic potential of such compounds in treating inflammation-related diseases (Suh et al., 2012).

  • Coordination Compounds and Material Science Applications

    The synthesis of coordination compounds derived from thiazole derivatives, such as those involving cobalt(II), nickel(II), and copper(II), underlines the versatility of these compounds in material science and catalysis (Ramírez-Trejo et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Thiazoles, including 4-Methyl-1,3-thiazol-5-amine dihydrochloride, are a subject of ongoing research due to their diverse biological activities . Future directions may include the design and development of new thiazole derivatives with improved properties and lesser side effects .

properties

IUPAC Name

4-methyl-1,3-thiazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.2ClH/c1-3-4(5)7-2-6-3;;/h2H,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJRBGKTDGDATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-thiazol-5-amine dihydrochloride

CAS RN

1797246-54-8
Record name 4-methyl-1,3-thiazol-5-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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